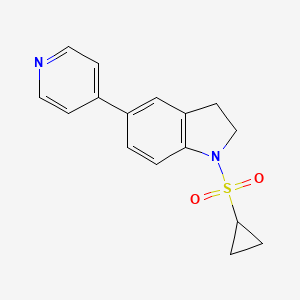
1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline” are not available in the retrieved data, related compounds have been synthesized using ring cleavage methodology reactions . This involves the remodeling of 3-formyl (aza)indoles/benzofurans to synthesize 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Receptor Binding Affinity and Agonist/Antagonist Properties Research has demonstrated the relevance of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline derivatives in the context of receptor binding, particularly with the 5-HT6 receptor, a target of interest for its role in neurological functions. Elokdah et al. (2007) reported on compounds acting as 5-HT6 agonists or antagonists, showing the structural importance of the sulfonyl and indoline components in modulating receptor affinity and function. The study emphasizes the synthesis strategies and in vitro functional activities, indicating the compounds' potential for further exploration in therapeutic applications (Elokdah et al., 2007).
Cytotoxic Activity Further extending the utility of the indoline scaffold, Choi and Ma (2010) explored the cytotoxic activities of indole C5-O-substituted compounds, including those related to the 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline structure. Their work highlights the significance of sulfonyl substituents in enhancing the cytotoxicity against various cancer cell lines, suggesting the potential of these compounds in cancer research (Choi & Ma, 2010).
Synthetic Methodologies The synthesis of structurally complex indoline derivatives has been a focus of research, aiming to develop efficient and versatile methods for constructing these compounds. Balamurugan, Perumal, and Menéndez (2011) described a convergent approach to synthesize spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, showcasing the synthetic flexibility of the indoline core in forming intricate molecular architectures (Balamurugan, Perumal, & Menéndez, 2011).
Enantioselective Synthesis The development of chiral molecules is crucial for the pharmaceutical industry, given the different biological activities of enantiomers. Research by Turnpenny and Chemler (2014) focused on the copper-catalyzed alkene diamination to synthesize chiral 2-aminomethyl indolines, highlighting the importance of the indoline structure in asymmetric synthesis and its potential applications in medicinal chemistry (Turnpenny & Chemler, 2014).
properties
IUPAC Name |
1-cyclopropylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-21(20,15-2-3-15)18-10-7-14-11-13(1-4-16(14)18)12-5-8-17-9-6-12/h1,4-6,8-9,11,15H,2-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANJBRIVFAHYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

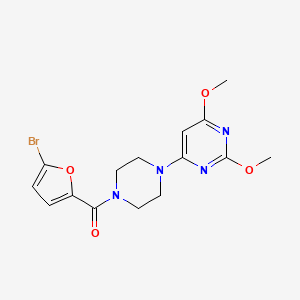
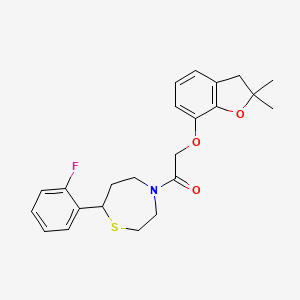
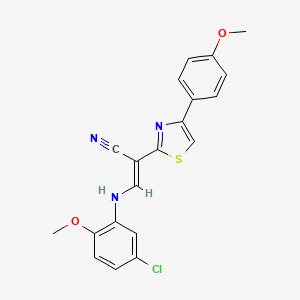
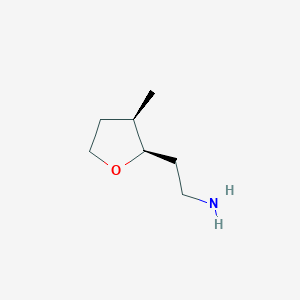

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)
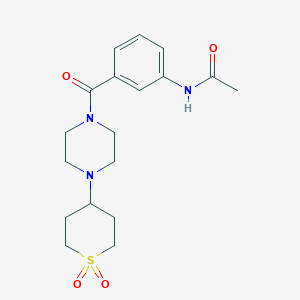
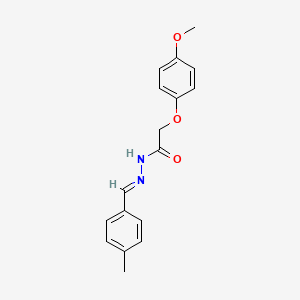
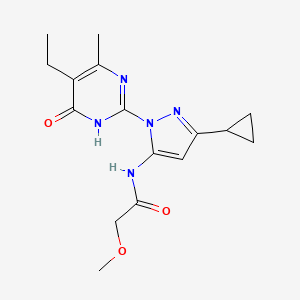
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)
![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)
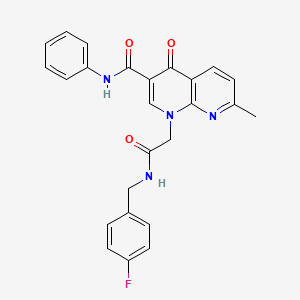
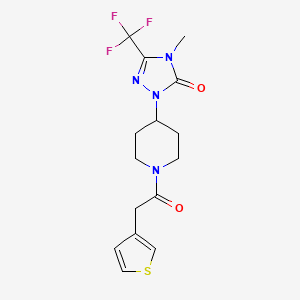
![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)